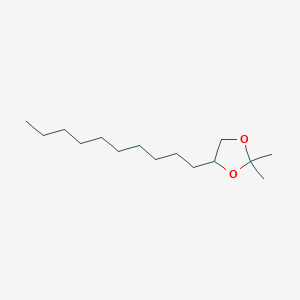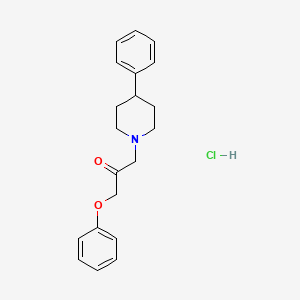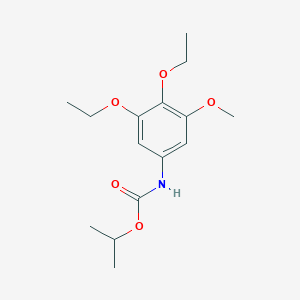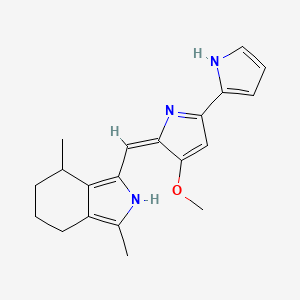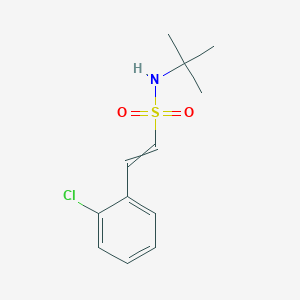
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide is an organic compound that features a sulfonamide group attached to an ethene backbone, with a tert-butyl group and a chlorophenyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide typically involves the reaction of 2-chlorophenyl ethene with tert-butylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tert-butyl group can provide steric hindrance, affecting the overall conformation and activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-2-(2-bromophenyl)ethene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-tert-Butyl-2-(2-fluorophenyl)ethene-1-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-tert-Butyl-2-(2-methylphenyl)ethene-1-sulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-tert-Butyl-2-(2-chlorophenyl)ethene-1-sulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
89557-02-8 |
|---|---|
Formule moléculaire |
C12H16ClNO2S |
Poids moléculaire |
273.78 g/mol |
Nom IUPAC |
N-tert-butyl-2-(2-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(2,3)14-17(15,16)9-8-10-6-4-5-7-11(10)13/h4-9,14H,1-3H3 |
Clé InChI |
WVNNETPEUGBZLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



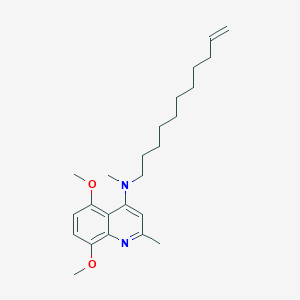
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)

![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
